molecular formula C10H9N3O B3058354 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 89060-36-6

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B3058354
CAS No.: 89060-36-6
M. Wt: 187.2 g/mol
InChI Key: JHKVHSBAXNHYET-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization with formic acid. Another approach involves the use of amidines with carboxylic acids and subsequent cyclization with hydrazines . Industrial production methods often employ scalable and efficient synthetic routes to ensure high yields and purity .

Chemical Reactions Analysis

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .

Comparison with Similar Compounds

1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its applications across different scientific domains.

Properties

IUPAC Name

2-methyl-5-phenyl-1,2,4-triazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-13-9(7-14)11-10(12-13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKVHSBAXNHYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60529828
Record name 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89060-36-6
Record name 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60529828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(5-Formyl-3-phenyl-1,2,4-triazol-1-yl)-acetic acid ethyl ester, from Hydrazino-acetic acid ethyl ester and 2-Phenyl-oxazol-4-one. H-NMR: (CDCl3) δ 10.05 (s, 1H), 8.15 (d, 2H), 7.50 (m, 3H), 5.38 (s, 2H), 4.28 (m, 2H), 1.32 (t, 3H).
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(5-Formyl-3-phenyl-1,2,4-triazol-1-yl)-acetic acid ethyl ester
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Synthesis routes and methods III

Procedure details

BuLi (10.6 mL, 1.6 M in hexane, 17.0 mmol) was added dropwise to at solution of 1-methyl-3-phenyl-1H-1,2,4-triazole (2.7 g, 17.0 mmol) in THF (85 mL) at −78° C. The mixture was warmed to −40° C. over 15 min and recooled to −78° C. DMF (1.32 mL, 17 mmol) was added dropwise and the mixture was warmed to ambient temperature over 2 h. Water was added to the mixture and it was extracted with EtOAc (3×). The organics were combined, washed with brine, dried (Na2SO4) and concentrated. Purification by flash chromatography (EtOAc, hexanes) yielded 2.75 g of Intermediate 386.1 as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 4.22 (s, 3H) 7.34-7.56 (m, 3H) 8.10 (dd, J=7.58, 1.71 Hz, 2H) 10.03 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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